3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-1-(3-CHLOROBENZOYL)THIOUREA
Overview
Description
3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea typically involves the following steps:
-
Formation of Benzoxazole Core: : The benzoxazole core can be synthesized using 2-aminophenol and aldehydes under various reaction conditions. For example, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
-
Introduction of Chlorine Substituents: : Chlorination of the benzoxazole core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
-
Formation of Thiourea Derivative: : The final step involves the reaction of the chlorinated benzoxazole derivative with 3-chlorobenzoyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically involving the benzoxazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the thiourea moiety, converting it to corresponding amines. Reducing agents such as lithium aluminum hydride are commonly used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives
Reduction: Amines
Substitution: Substituted benzoxazole derivatives
Scientific Research Applications
3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea has been studied for various scientific research applications:
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
-
Biology: : The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines.
-
Medicine: : Due to its biological activities, the compound is being explored for potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may target enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of enzymes essential for the survival of pathogens or cancer cells.
-
Pathways Involved: : The compound can interfere with signaling pathways that regulate cell growth, proliferation, and apoptosis. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
3-[3-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-(3-chlorobenzoyl)thiourea can be compared with other benzoxazole derivatives and thiourea compounds:
-
Benzoxazole Derivatives: : Similar compounds include 2-aryl benzoxazole derivatives, which also exhibit diverse biological activities. the presence of chlorine substituents and the thiourea moiety in the target compound may enhance its potency and selectivity.
-
Thiourea Compounds: : Other thiourea derivatives, such as N-phenylthiourea, share similar chemical properties but may differ in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological studies, medicinal applications, and industrial processes. Further research is needed to fully explore its capabilities and develop new applications.
Properties
IUPAC Name |
3-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c1-12-16(21-25-18-11-15(24)8-9-19(18)29-21)6-3-7-17(12)26-22(30)27-20(28)13-4-2-5-14(23)10-13/h2-11H,1H3,(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSENIZMQDLFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.